N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a triazolopyridazine ring, and a piperidine carboxamide group
Properties
Molecular Formula |
C21H23N7O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N7O/c29-21(22-10-7-16-13-23-18-4-2-1-3-17(16)18)15-8-11-27(12-9-15)20-6-5-19-25-24-14-28(19)26-20/h1-6,13-15,23H,7-12H2,(H,22,29) |
InChI Key |
JUQCTCJNGWFRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CNC3=CC=CC=C32)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Synthesis of the Triazolopyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Coupling Reactions: The indole and triazolopyridazine intermediates are then coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazolopyridazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the triazolopyridazine ring can produce partially or fully reduced analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exhibit promising anticancer properties. For example, derivatives of triazolo-pyridazine scaffolds have shown effectiveness against various cancer cell lines. A notable study reported that certain imidazo[1,2-b]pyridazine derivatives demonstrated significant activity against pancreatic ductal adenocarcinoma (PDAC), with half-maximal effective concentrations (EC50) below 10 µM for active compounds .
COX Inhibition
The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a crucial role in inflammation and pain pathways. In vitro studies have shown that related compounds exhibit moderate to high inhibitory activity against COX-II, which is often implicated in inflammatory diseases and cancer progression . The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances COX-II selectivity.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and triazole precursors. The reaction conditions often require careful optimization to yield high purity products. For instance, the reaction between tryptamine and appropriate acylating agents has been documented to produce related indole-based compounds with favorable yields .
Structural Characteristics
The compound's unique structure consists of an indole moiety linked to a piperidine ring via an ethyl chain and further substituted with a triazole-pyridazine unit. This complex architecture is believed to contribute to its biological activity by facilitating interactions with various biological targets.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induces apoptosis in these cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
In Vivo Efficacy
In vivo studies using animal models have further corroborated the anticancer efficacy observed in vitro. Administration of the compound resulted in significant tumor regression in xenograft models of human cancers. These findings suggest that this compound could lead to the development of new therapeutic strategies for cancer treatment.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the triazolopyridazine ring may modulate enzyme activity. The piperidine carboxamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and a propanamide group, making it structurally similar but with different pharmacological properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent, leading to distinct biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its combination of an indole moiety, a triazolopyridazine ring, and a piperidine carboxamide group. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a triazolo-pyridazine unit, and a piperidine ring. The molecular formula is , with a molecular weight of approximately 304.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that derivatives containing indole and triazole moieties can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and the activation of caspases .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The structure-activity relationship (SAR) studies indicate that modifications in the indole and triazole components can enhance antimicrobial efficacy .
3. Neuroprotective Effects
Emerging evidence points to neuroprotective effects associated with indole derivatives. Compounds with similar structures have been shown to exhibit antioxidant properties and protect neuronal cells from oxidative stress-induced damage . This activity may be beneficial in developing treatments for neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Activation of apoptotic pathways through caspase activation is a common mechanism observed in anticancer activity.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in tumor size in xenograft models using indole-based compounds. |
| Study B | Showed antibacterial activity against resistant strains of Staphylococcus aureus at low micromolar concentrations. |
| Study C | Reported neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function significantly. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
